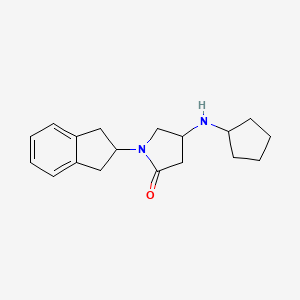
4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone, also known as CPIP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPIP is a small molecule that belongs to the class of pyrrolidinones and has been found to exhibit several promising biological activities.
作用機序
The mechanism of action of 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone is not fully understood. However, it has been suggested that 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone exerts its biological effects by modulating the activity of certain enzymes and receptors in the body. 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor (PPAR), which plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro. Additionally, 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone has also been found to have good stability and solubility in aqueous solutions. However, there are also some limitations to using 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could interfere with experimental results.
将来の方向性
There are several potential future directions for research on 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone. One area of interest is the development of 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone and its potential therapeutic applications. Other areas of research could include investigating the effects of 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone on other physiological systems, such as the cardiovascular and respiratory systems.
合成法
The synthesis of 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone involves the reaction of 2,3-dihydro-1H-inden-2-amine with cyclopentanone and pyrrolidinone in the presence of a catalyst. The resulting product is then purified using chromatography techniques. The synthesis of 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone is a complex process that requires expertise in organic chemistry.
科学的研究の応用
4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone has also been investigated for its role in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-18-11-16(19-15-7-3-4-8-15)12-20(18)17-9-13-5-1-2-6-14(13)10-17/h1-2,5-6,15-17,19H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACANSOEPQNRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CC(=O)N(C2)C3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopentylamino)-1-(2,3-dihydro-1H-inden-2-yl)-2-pyrrolidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5975313.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5975321.png)
![1-(4-chlorophenyl)-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5975329.png)
![N-(tert-butyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5975334.png)
![2-{1-benzyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975336.png)
![N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5975339.png)
![5-({4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)-2-methoxypyrimidine](/img/structure/B5975349.png)
![1'-(3-methylphenyl)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine](/img/structure/B5975356.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B5975357.png)

![N,N-diallyl-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5975367.png)
![4-(dimethylamino)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5975373.png)
![4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzamide](/img/structure/B5975375.png)
![2-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-1-isoindolinone](/img/structure/B5975380.png)